Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, such as 1,2,3,4-tetrahydroisoquinoline analogs, has been discussed in various studies . The reaction was first described by Pictet and Spengler, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C afforded THIQ .Molecular Structure Analysis
The molecular structure of Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is characterized by a tetrahydroisoquinoline core, which is a secondary amine with the chemical formula C9H11N . The InChI code for a related compound, 2-acetyl-1,2,3,4-tetrahydroisoquinoline, is 1S/C11H13NO/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3 .Scientific Research Applications
Ethyl Carbamate in Foods and Beverages
Ethyl carbamate (EC) is a compound found in fermented foods and beverages, with its levels varying based on the fermentation process and the presence of precursors like urea and cyanide. EC is recognized for its genotoxic and carcinogenic properties in several species, leading to its classification as a group 2A carcinogen by the International Agency for Research on Cancer (IARC). Research has focused on understanding its formation mechanisms and developing methods to reduce its levels in food products, highlighting the relevance of EC as a subject of scientific study beyond its direct applications (Weber & Sharypov, 2009).
Tetrahydroisoquinolines in Therapeutics
The therapeutic applications of 1,2,3,4-tetrahydroisoquinoline derivatives, including Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, have been explored, particularly in the context of their anticancer properties. The US FDA's approval of trabectedin, a compound with a similar structure, for the treatment of soft tissue sarcomas, underscores the potential of tetrahydroisoquinolines in drug discovery. This class of compounds is being investigated for its role in treating various diseases, including cancer and central nervous system disorders, suggesting a broad scope for research and development in pharmaceutical applications (Singh & Shah, 2017).
Acetylcholinesterase Inhibition
Studies on carbamates, including Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, have contributed to understanding the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This research provides insights into the potential therapeutic applications of carbamates as AChE inhibitors, which could lead to developments in the treatment of diseases like Alzheimer's and myasthenia gravis. The exploration of carbamates' effects on AChE highlights the intersection of chemical research and neuropharmacology, with implications for designing new drugs and understanding their mechanisms of action (Rosenberry & Cheung, 2019).
Mechanism of Action
Target of Action
Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) analog . THIQ analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq analogs are known to interact with their targets in a way that results in biological activities against various pathogens and disorders .
Biochemical Pathways
Thiq analogs are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq analogs are known to exert diverse biological activities, which suggests that they may have various molecular and cellular effects .
properties
IUPAC Name |
ethyl N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-14(18)15-13-5-4-11-6-7-16(10(2)17)9-12(11)8-13/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZTGXKHINUARTB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate |
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